molecular formula C15H9BrN2O2S3 B406525 4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE

4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE

Cat. No.: B406525
M. Wt: 425.3g/mol
InChI Key: VSOUFLOOPDNVOV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromine atom, a benzamide group, and a thiazolidinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the thiophene and benzamide groups. The bromine atom is usually introduced through a bromination reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as recrystallization and chromatography for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazolidinone moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology and Medicine: In biological and medicinal research, 4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring system is known to bind to certain proteins, potentially disrupting their function and leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
  • N-(4-oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzamide

Comparison: Compared to similar compounds, 4-BROMO-N-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to the presence of the bromine atom and the thiophene ring. These structural features may enhance its reactivity and biological activity, making it a more potent compound in certain applications.

Properties

Molecular Formula

C15H9BrN2O2S3

Molecular Weight

425.3g/mol

IUPAC Name

4-bromo-N-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C15H9BrN2O2S3/c16-10-5-3-9(4-6-10)13(19)17-18-14(20)12(23-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19)/b12-8+

InChI Key

VSOUFLOOPDNVOV-XYOKQWHBSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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